Palmarumycin C12

Description

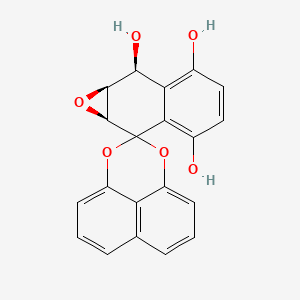

Palmarumycin C12 is a spirobisnaphthalene compound produced by the endophytic fungus Berkleasmium sp. Dzf12, isolated from the medicinal plant Dioscorea zingiberensis . Structurally, it consists of two naphthoquinone moieties linked by a spiroketal unit derived from 1,8-dihydroxynaphthalene . This compound exhibits antifungal activity against Ustilago violacea and Eurotium repens . Notably, it serves as a precursor to Palmarumycin C13, a compound with broader bioactivities .

Production of this compound is optimized using aqueous-organic solvent systems. The highest yield (191.6 mg/L) was achieved with 5% (v/v) butyl oleate added at the start of fermentation, representing a 34.87-fold increase over the control (5.3 mg/L) .

Propriétés

Formule moléculaire |

C20H14O6 |

|---|---|

Poids moléculaire |

350.3 g/mol |

Nom IUPAC |

(1'aS,7'S,7'aS)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',6',7'-triol |

InChI |

InChI=1S/C20H14O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,17-19,21-23H/t17-,18-,19-/m0/s1 |

Clé InChI |

YUSPOKSZSCPJJV-FHWLQOOXSA-N |

SMILES isomérique |

C1=CC2=C3C(=C1)OC4([C@@H]5[C@@H](O5)[C@H](C6=C(C=CC(=C64)O)O)O)OC3=CC=C2 |

SMILES canonique |

C1=CC2=C3C(=C1)OC4(C5C(O5)C(C6=C(C=CC(=C64)O)O)O)OC3=CC=C2 |

Synonymes |

palmarumycin C12 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Production Enhancement Strategies

The production of Palmarumycin C12 has been optimized through various methods to increase yield and efficiency. Key strategies include:

- Resin Adsorption : Research indicates that the addition of macroporous resins, particularly DA-201, significantly enhances the production of this compound in liquid cultures of the endophytic fungus Berkleasmium sp. Dzf12. In situ resin adsorption has been shown to increase yields by as much as 70-fold compared to control cultures .

- Aqueous-Organic Solvent Systems : The application of biocompatible water-immiscible organic solvents such as butyl oleate and liquid paraffin has also proven effective in enhancing production. These solvents facilitate the absorption of this compound from the culture medium, preventing its conversion to other metabolites, thereby maximizing yield .

- Metal Ion Supplementation : The introduction of specific metal ions (e.g., Ca²⁺, Cu²⁺) into the culture medium has been found to promote the biosynthesis of this compound. This method is particularly useful in optimizing fermentation conditions for higher yields .

Biological Activities

This compound exhibits a range of biological activities that underline its potential applications:

- Antifungal Activity : this compound has demonstrated significant antifungal properties against pathogens such as Ustilago violacea and Eurotium repens, making it a candidate for agricultural applications in crop protection .

- Antibacterial Properties : The compound also shows antibacterial activity against various strains, including Bacillus megaterium and Escherichia coli, indicating potential use in developing antimicrobial agents .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, particularly against human fibrosarcoma cells. This aspect warrants further investigation for therapeutic applications in oncology .

Case Studies

Several studies have documented the successful application and enhancement of this compound production:

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Production Optimization of Palmarumycins

*C13 yield under oligosaccharide elicitation.

Table 2: Bioactivity Comparison

| Compound | Antifungal | Antibacterial | Antitumor | Key Target |

|---|---|---|---|---|

| C12 | + (Specific fungi) | - | - | Phospholipase D |

| C13 | +++ (Broad-spectrum) | +++ | + | Multiple enzymes |

| CP17 | ++++ (Synthetic) | - | - | Candida albicans |

Legend: (-) Not reported; (+) Moderate; (+++) High; (++++) Very high.

Méthodes De Préparation

Biocompatible Organic Solvent Selection

The endophytic fungus Berkleasmium sp. Dzf12 serves as the primary source of Palmarumycin C12. To enhance yield, biocompatible water-immiscible organic solvents are introduced into fermentation broths to create aqueous-organic two-phase systems. These solvents adsorb this compound, reducing feedback inhibition and preventing its conversion to Palmarumycin C13, a downstream metabolite.

Seven solvents were evaluated: dibutyl phthalate (DBP) , butyl oleate , oleic acid , n-dodecane , n-hexadecane , 1-hexadecene , and liquid paraffin . Among these, DBP, butyl oleate, and oleic acid demonstrated superior adsorption of this compound into the organic phase, while aliphatic hydrocarbons (e.g., n-dodecane) preferentially enhanced Palmarumycin C13 production. Butyl oleate emerged as the most effective, achieving a 34.87-fold increase in C12 yield (191.6 mg/L) compared to the control (5.3 mg/L).

Table 1: Organic Solvent Performance in this compound Production

| Solvent | Concentration (% v/v) | Addition Time (Day) | C12 Yield (mg/L) | Fold Increase |

|---|---|---|---|---|

| Butyl Oleate | 5 | 0 | 191.6 | 34.87× |

| Oleic Acid | 5 | 0 | 184.7 | 46.98× |

| Dibutyl Phthalate | 5 | 0 | 150.6 | 30.31× |

Optimization of Solvent Concentration and Timing

Solvent concentration and addition timing critically influence yield. Early-phase addition (day 0–3) maximizes exposure, allowing sustained adsorption of C12. For butyl oleate, a 5% (v/v) concentration added at fermentation onset (day 0) optimized yield, whereas higher concentrations (10–15%) suppressed fungal growth. Delayed addition (day 12) reduced efficacy due to shorter interaction periods.

Oleic acid at 5% (v/v) on day 0 achieved 184.7 mg/L C12, a 46.98-fold improvement, highlighting the importance of solvent biocompatibility (log P = 9.8 for butyl oleate). These solvents act as "product sinks," mitigating intracellular feedback inhibition and stabilizing C12 by preventing enzymatic conversion to C13.

Macroporous Resin Adsorption Techniques

Resin Screening and Adsorption Mechanisms

In situ resin adsorption offers an alternative to solvent-based systems. Macroporous resins like DA-201 , D-101 , and HPD-100 adsorb this compound directly from the fermentation broth, simplifying downstream purification. Resin DA-201 exhibited 95.81% adsorption efficiency for C12, enabling a 70.69-fold yield increase (149.8 mg/L vs. 2.12 mg/L control).

Resin selection hinges on polarity, surface area, and pore size. Nonpolar resins (e.g., DA-201) with high surface area (>500 m²/g) preferentially bind hydrophobic compounds like C12. Adsorption isotherms fit the Langmuir model, indicating monolayer binding to active sites.

Table 2: Resin Performance in this compound Adsorption

| Resin | Surface Area (m²/g) | Adsorption Efficiency (%) | C12 Yield (mg/L) |

|---|---|---|---|

| DA-201 | 650 | 95.81 | 149.8 |

| HPD-100 | 550 | 87.20 | 132.4 |

| D-101 | 600 | 78.45 | 115.3 |

Process Parameters and Elution Strategies

Resin addition at mid-fermentation (day 6–9) balances biomass growth and metabolite production. A 10% (w/v) resin loading optimized C12 recovery without inhibiting fungal growth. Post-adsorption, ethanol (70–80%) eluted C12 with >90% efficiency, leveraging its polarity to disrupt resin-compound interactions.

Fermentation Medium and Cultural Optimization

Nutrient Composition and Elicitors

Glucose (40 g/L) and peptone (10 g/L) in basal media maximize biomass and C12 synthesis. Elicitors like oligosaccharides from Dioscorea zingiberensis (host plant) upregulate biosynthetic genes, enhancing yield by 2.5-fold. Metal ions (e.g., Mg²⁺, Zn²⁺) at 1–2 mM concentrations further stimulate secondary metabolism.

pH and Aeration Control

Maintaining pH 6.5–7.0 and dissolved oxygen >30% saturation ensures optimal enzyme activity. Oxygen vectors (e.g., liquid paraffin) improve oxygen transfer rates, indirectly boosting C12 production by 15–20%.

Comparative Analysis of Preparation Methods

Solvent vs. Resin Systems

-

Yield : Solvent systems (butyl oleate) yield higher C12 (191.6 mg/L) vs. resins (149.8 mg/L).

-

Recovery : Resins simplify purification but require post-elution solvent removal.

-

Scalability : Solvent systems face challenges in organic phase separation, whereas resins integrate seamlessly into industrial fermenters.

Q & A

Q. What experimental methodologies are used to quantify Palmarumycin C12 in fungal cultures?

High-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry is the standard method for quantifying this compound and its analogs (e.g., C13). Quantification requires calibration curves using purified standards, with validation via triplicate measurements to ensure precision (relative standard deviation <5%) . Nuclear magnetic resonance (NMR) is used for structural confirmation, particularly to differentiate C12 from structurally similar metabolites like C13 .

Q. How do metal ions influence this compound production in Berkleasmium sp. Dzf12?

Aluminum ions (Al³+) at 4–8 mmol/L enhance C12 production by activating oxidation enzymes in its biosynthetic pathway, while concentrations >8 mmol/L suppress yields due to fungal toxicity . Copper (Cu²+) and calcium (Ca²+) ions also modulate production synergistically, with optimal concentrations determined via central composite design (CCD) experiments . Researchers should conduct dose-response assays with ion gradients (e.g., 0–10 mmol/L) and measure biomass concurrently to distinguish growth inhibition from metabolic effects .

Q. What is the role of macroporous resins in this compound accumulation?

Resins like DA-201 adsorb extracellular C12, preventing feedback inhibition and diverting metabolic flux toward its biosynthesis. For example, 4.17% (w/v) DA-201 increases C12 yield by 62.71-fold compared to resin-free cultures . Methodologically, resins are added to liquid cultures at mid-log phase (e.g., day 11 for Berkleasmium sp. Dzf12) and harvested at stationary phase (day 15) . Post-harvest, C12 is eluted from resins using organic solvents (e.g., methanol) and quantified .

Advanced Research Questions

Q. How can researchers resolve contradictions in metal ion studies, such as Al³+ toxicity versus enzyme activation?

Contradictory effects of Al³+ (enhancement at low concentrations vs. toxicity at high levels) require factorial experiments isolating variables like fungal strain tolerance, culture duration, and ion speciation. For example, in Berkleasmium sp. Dzf12, Al³+ toxicity thresholds (e.g., complete growth inhibition at 100 mg/L AlCl₃ in other fungi) must be validated via parallel biomass and metabolite profiling . Statistical tools like response surface methodology (RSM) can model nonlinear relationships between ion concentration and yield .

Q. What strategies optimize this compound yield in biphasic (aqueous-organic) systems?

Adding hydrophobic solvents like n-hexadecane (5–15% v/v) creates a biphasic system that enhances C12 solubility and stability. For instance, 10% n-hexadecane increases extracellular C12 accumulation by 70-fold compared to aqueous-only cultures . Researchers should test solvent biocompatibility via pre-culture toxicity assays and monitor solvent degradation (e.g., via GC-MS) to avoid confounding results .

Q. How do methodological differences in resin selection affect this compound/C13 ratios?

Resins exhibit selectivity: DA-201 preferentially adsorbs C12 (95.81% recovery) over C13 (87.20%) due to differences in hydrophobicity . To isolate C12, researchers should combine resin adsorption (e.g., DA-201) with gradient elution chromatography. Comparative studies using resins like D-101 or AB-8 (lower efficacy for C12) highlight the need for resin screening during experimental design .

Q. What computational approaches address structural ambiguities in Palmarumycin analogs?

Computer-assisted structure elucidation (CASE) with density functional theory (DFT) can resolve misassigned structures. For example, CASE+DFT correctly revised Palmarumycin B6’s structure by comparing calculated and experimental NMR shifts, avoiding laborious total synthesis . Researchers should validate proposed structures via X-ray crystallography or synthetic comparisons .

Q. How can kinetic modeling improve understanding of this compound biosynthesis?

Time-course metabolite profiling and enzyme activity assays (e.g., for polyketide synthases) are used to construct kinetic models. For instance, resin addition shifts C12 from an intermediate to an end product by blocking downstream metabolism . Integrating metabolomics data with genome-scale metabolic networks (GSMN) can identify rate-limiting steps for targeted pathway engineering .

Methodological Notes for Data Reporting

- Statistical rigor : Report means ± standard deviations (n=3) and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatments. Significance thresholds (e.g., p ≤ 0.05) must be explicitly stated .

- Data reproducibility : Include raw data tables (e.g., ion concentration vs. yield) and specify instrument parameters (e.g., HPLC column type, gradient program) .

- Structural validation : Deposit NMR, MS, and crystallographic data in public repositories (e.g., PubChem, Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.